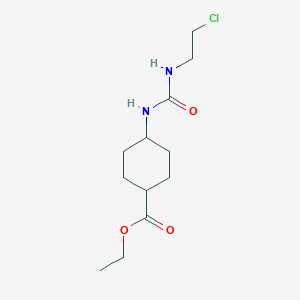
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C12H20ClNO3. It is known for its unique structure, which includes a cyclohexane ring substituted with an ethyl ester and a chloroethylcarbamoylamino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane-1-carboxylic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2-chloroethyl isocyanate to introduce the chloroethylcarbamoylamino group. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxides and amines, respectively .
科学研究应用
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloroethylcarbamoylamino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
相似化合物的比较
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-bromoethylcarbamoylamino)cyclohexane-1-carboxylate: Similar structure but with a bromoethyl group instead of a chloroethyl group.
Ethyl 4-(2-iodoethylcarbamoylamino)cyclohexane-1-carboxylate: Similar structure but with an iodoethyl group.
Ethyl 4-(2-methylcarbamoylamino)cyclohexane-1-carboxylate: Similar structure but with a methylcarbamoylamino group instead of a chloroethylcarbamoylamino group.
These compounds share similar chemical properties but differ in their reactivity and biological activities, highlighting the uniqueness of this compound .
属性
CAS 编号 |
33193-44-1 |
|---|---|
分子式 |
C12H21ClN2O3 |
分子量 |
276.76 g/mol |
IUPAC 名称 |
ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O3/c1-2-18-11(16)9-3-5-10(6-4-9)15-12(17)14-8-7-13/h9-10H,2-8H2,1H3,(H2,14,15,17) |
InChI 键 |
KTMFDGZEPONSKF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(CC1)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)

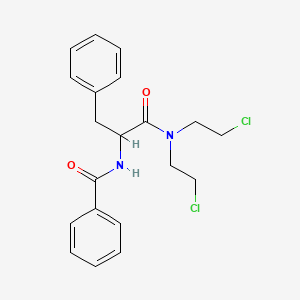
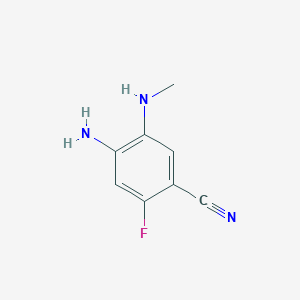
![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
![4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13996420.png)

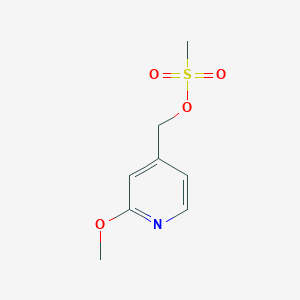
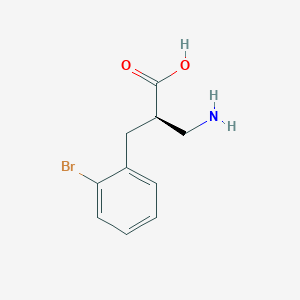
![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
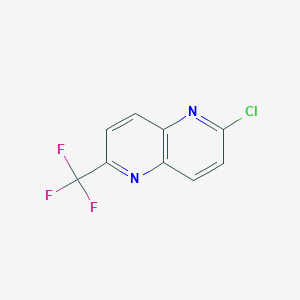
![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)
